Cytidine-5'-triphosphoricaciddisodiumsalt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H18N3NaO15P3 |
|---|---|
Molecular Weight |
524.16 g/mol |
InChI |
InChI=1S/C9H16N3O14P3.Na.H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;1H2/t4-,6-,7-,8-;;/m1../s1 |
InChI Key |
YZJQHALATNJTKS-WFIJOQBCSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.O.[Na] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.O.[Na] |
Origin of Product |
United States |
Metabolic Pathways of Cytidine 5 Triphosphoric Acid Disodium Salt
The cellular pool of CTP is maintained through two primary pathways: de novo synthesis and salvage pathways.
The de novo synthesis of pyrimidines culminates in the production of uridine (B1682114) triphosphate (UTP). CTP is then synthesized from UTP in a reaction catalyzed by the enzyme CTP synthetase. youtube.comwikipedia.org This process involves the amination of UTP, with the amide group typically donated by glutamine. wikipedia.org The reaction is driven by the hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi). wikipedia.org In humans, there are two isoforms of CTP synthetase, CTPS1 and CTPS2, which are crucial for providing CTP for various metabolic needs, including DNA and RNA synthesis. researchgate.netnih.gov
The synthesis of CTP is a tightly regulated process. CTP itself acts as a feedback inhibitor of CTP synthetase, thus controlling its own production. wikipedia.orgnih.gov Conversely, the purine (B94841) nucleotide guanosine (B1672433) triphosphate (GTP) acts as an allosteric activator of CTP synthetase, a mechanism that helps to balance the cellular pools of purine and pyrimidine (B1678525) nucleotides. wikipedia.org
Salvage pathways provide a mechanism for the cell to recycle pyrimidine bases and nucleosides from the breakdown of nucleic acids. biologyonline.com Cytidine (B196190) can be phosphorylated by uridine-cytidine kinase to form cytidine monophosphate (CMP). CMP is then successively phosphorylated to cytidine diphosphate (B83284) (CDP) and finally to CTP by specific kinases, utilizing ATP as the phosphate donor. These salvage pathways are less energy-intensive than de novo synthesis and are a vital source of nucleotides for the cell.
Precursor for Nucleic Acid Synthesis
One of the most well-established roles of CTP is as a fundamental building block for the synthesis of nucleic acids.
During the process of transcription, CTP serves as one of the four essential ribonucleoside triphosphates (along with ATP, GTP, and UTP) that are incorporated into a growing RNA chain by RNA polymerases. wikipedia.orgpatsnap.com The sequence of the DNA template dictates the order of nucleotide incorporation. When the polymerase encounters a guanine (B1146940) (G) on the DNA template, it incorporates a cytosine (C) from CTP into the messenger RNA (mRNA), transfer RNA (tRNA), or ribosomal RNA (rRNA) strand. patsnap.com The energy for the formation of the phosphodiester bond is derived from the cleavage of the high-energy pyrophosphate (PPi) from CTP. patsnap.com
For DNA synthesis, the ribonucleotide form must first be converted to its deoxyribonucleotide counterpart. CTP is first converted to cytidine (B196190) diphosphate (B83284) (CDP). The enzyme ribonucleotide reductase then catalyzes the reduction of the ribose sugar in CDP to 2'-deoxyribose, forming deoxycytidine diphosphate (dCDP). Subsequently, dCDP is phosphorylated to deoxycytidine triphosphate (dCTP). dCTP is then ready to be used by DNA polymerases as a substrate for DNA replication and repair. The regulation of ribonucleotide reductase is critical for maintaining a balanced supply of all four deoxyribonucleotides, which is essential for the fidelity of DNA synthesis. nih.gov
Role As a Cofactor in Enzymatic Reactions
Beyond its role as a nucleic acid precursor, CTP functions as a crucial cofactor, providing energy and an activation tag for various biosynthetic pathways.
CTP plays a central and indispensable role in the synthesis of glycerophospholipids, which are major components of cellular membranes. wikipedia.orgnih.gov In this context, CTP is used to activate phosphatic acid or the head groups of phospholipids. For instance, in the synthesis of phosphatidylcholine and phosphatidylethanolamine, CTP reacts with phosphocholine (B91661) or phosphoethanolamine to form CDP-choline or CDP-ethanolamine, respectively. nih.gov These activated intermediates then react with diacylglycerol to form the final phospholipid.
Similarly, in the synthesis of phosphatidylinositol and cardiolipin, CTP reacts with phosphatidic acid to form the high-energy intermediate cytidine (B196190) diphosphate-diacylglycerol (CDP-DAG). patsnap.comnih.gov This activated diacylglycerol unit can then react with various head groups, such as inositol (B14025) or phosphatidylglycerol, to generate the corresponding phospholipids. The enzyme CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) is a key regulatory enzyme in the synthesis of phosphatidylethanolamine. nih.gov
| Phospholipid | Activated Intermediate | Enzyme Family |
|---|---|---|
| Phosphatidylcholine | CDP-choline | Choline (B1196258) Kinase, CTP:phosphocholine cytidylyltransferase |
| Phosphatidylethanolamine | CDP-ethanolamine | Ethanolamine (B43304) Kinase, CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) |
| Phosphatidylinositol | CDP-diacylglycerol | CDP-diacylglycerol synthase |
| Cardiolipin | CDP-diacylglycerol | CDP-diacylglycerol synthase, Phosphatidylglycerophosphate synthase, Cardiolipin synthase |
CTP is also involved in the glycosylation of proteins and lipids, a process that involves the attachment of sugar chains (oligosaccharides) to these molecules. In some glycosylation pathways, CTP is required for the activation of sugars. For example, in the synthesis of sialic acids, a family of sugars often found at the terminal positions of glycan chains, CTP is used to activate N-acetylneuraminic acid (Neu5Ac) to form CMP-N-acetylneuraminic acid (CMP-Neu5Ac). patsnap.com This activated sugar donor is then used by sialyltransferases to transfer sialic acid residues to glycoproteins and glycolipids. patsnap.com The carboxy-terminal peptide (CTP) of the human chorionic gonadotropin (hCG) beta-subunit, which contains O-linked glycosylation sites, has been used to enhance the in vivo stability of other proteins. nih.govnih.gov
Allosteric Regulation of Enzyme Activity
CTP serves as an important allosteric regulator, modulating the activity of key enzymes in metabolic pathways, thereby providing a mechanism for feedback control.
A classic example of allosteric regulation by CTP is its inhibition of aspartate carbamoyltransferase (ATCase). aklectures.comwikipedia.org ATCase catalyzes the first committed step in the de novo pyrimidine (B1678525) biosynthesis pathway. wikipedia.org CTP, as an end-product of this pathway, binds to the regulatory subunits of ATCase at a site distinct from the active site. aklectures.com This binding induces a conformational change in the enzyme, shifting it to a less active "tense" (T) state, which has a lower affinity for its substrates. wikipedia.org This feedback inhibition by CTP effectively slows down the entire pyrimidine synthesis pathway when the cellular concentration of CTP is high. Interestingly, UTP can act synergistically with CTP to enhance this inhibition. nih.govbiorxiv.org
As mentioned earlier, CTP also allosterically inhibits its own synthesis by binding to CTP synthetase. wikipedia.orgnih.gov This feedback inhibition is a crucial mechanism for maintaining the appropriate intracellular concentration of CTP. The binding of CTP to the synthetase domain of the enzyme reduces its catalytic activity. nih.gov The activity of CTP synthetase can also be regulated by its polymerization into filamentous structures, a process that can be influenced by the binding of CTP. elifesciences.org
Limited Role in General Cellular Energy Coupling
Regulation of Cytidine Triphosphate Synthetase (CTPS) Activity
The regulation of CTP synthase is a multi-layered process ensuring that the production of CTP is precisely matched with cellular demand. The enzyme, which functions as a tetramer in its active state, integrates signals from various molecules, including its own substrates and products, to modulate its catalytic output. wikipedia.orgnih.gov These regulatory mechanisms include allosteric activation and inhibition, polymerization into higher-order filamentous structures, covalent modification of the enzyme, and control at the level of gene transcription and translation. mdpi.comnih.gov
Allosteric regulation is a critical, rapid-response mechanism for controlling CTPS activity. It involves the binding of effector molecules to sites on the enzyme distinct from the active site, inducing conformational changes that either enhance or diminish its catalytic function. The primary allosteric regulators of CTPS are its own product, CTP, which acts as an inhibitor, and Guanosine-5'-triphosphate (GTP), which functions as an activator.
The end-product of the reaction, CTP, exerts negative feedback control on CTPS, a common regulatory strategy in metabolic pathways. CTP acts as a competitive inhibitor with respect to the substrate UTP. nih.govescholarship.org Structural studies have revealed a novel mechanism for this inhibition. While the triphosphate portion of CTP binds to the same subsite as the triphosphate of UTP, its cytosine ring occupies a distinct inhibitory pocket adjacent to the UTP binding site. nih.govescholarship.org This arrangement allows for effective competition and feedback regulation without compromising the enzyme's catalytic efficiency for its substrate when CTP levels are low. nih.govescholarship.org The sensitivity of CTPS to CTP inhibition is a key factor in maintaining the appropriate balance of pyrimidine (B1678525) nucleotides within the cell. nih.gov In some organisms, UTP can also act as a synergistic inhibitor in the presence of CTP. nih.gov
| Molecule | Kinetic Parameter | Reported Value (μM) | Reference |
|---|---|---|---|
| UTP | Km (Michaelis constant) | 150 | nih.gov |
| CTP | Ki (Inhibition constant) | 110 | nih.gov |
Guanosine-5'-triphosphate (GTP) is a crucial allosteric activator of CTPS. mdpi.comnih.gov Uniquely among glutamine-dependent amidotransferases, CTPS requires GTP binding to its glutaminase (B10826351) (GAT) domain for the efficient hydrolysis of glutamine, which provides the ammonia (B1221849) needed for the amination of UTP. mdpi.comnih.govresearchgate.net The binding of GTP induces significant conformational changes that not only promote glutamine hydrolysis but are also critical for the assembly and maintenance of an intramolecular tunnel. mdpi.comnih.govnih.gov This tunnel channels the liberated ammonia from the GAT domain to the synthase domain, where the ATP-dependent conversion of UTP to CTP occurs. mdpi.comwikipedia.org Therefore, GTP plays a multifaceted role, coordinating the two separate catalytic reactions of the enzyme to ensure efficient CTP synthesis. mdpi.comnih.gov This cross-regulation between purine (B94841) (GTP) and pyrimidine (CTP) synthesis helps to balance the cellular pools of these essential nucleotides. wikipedia.org
A fascinating and evolutionarily conserved regulatory mechanism for CTPS is its ability to polymerize into large, filamentous structures known as cytoophidia (from the Greek for "cellular snakes"). nih.govportlandpress.com These structures have been observed across all domains of life, from bacteria to humans. portlandpress.com The formation of cytoophidia is a dynamic process influenced by cellular conditions, including nutrient availability and the concentrations of substrates and products. news-medical.netelifesciences.org
The assembly of CTPS into filaments can modulate its activity. nih.gov In some contexts, filament formation is associated with enzyme inhibition, potentially serving as a storage mechanism for inactive enzyme dimers. elifesciences.orgmolbiolcell.org For example, the product CTP can promote the polymerization of E. coli CTPS, and these polymers are catalytically repressed. elifesciences.org Conversely, in other organisms like Drosophila and humans, filamentation has been linked to an increase in enzyme activity, challenging the assumption that these structures are solely for enzyme storage. portlandpress.comnih.gov The sites on the enzyme responsible for allosteric regulation and feedback inhibition also influence the structure and length of the filaments, indicating a deep integration of these regulatory layers. molbiolcell.org
Post-translational modifications (PTMs) are covalent chemical alterations to a protein after its synthesis, providing another layer of regulatory complexity. news-medical.netthermofisher.com In eukaryotes, CTPS activity is significantly regulated by phosphorylation, the addition of a phosphate group to specific amino acid residues. mdpi.comnih.gov
Phosphorylation can either stimulate or inhibit CTPS activity, depending on the specific isoform and the site of modification. nih.govnih.gov For instance, human CTPS1 activity is stimulated by phosphorylation at Serine 462 by Protein Kinase C but is inhibited by phosphorylation at Threonine 455. nih.gov In human CTPS2, phosphorylation at Serine 568 by Casein Kinase 1 has been identified as a major inhibitory modification. nih.gov These phosphorylation events can alter the enzyme's kinetic properties or its sensitivity to feedback inhibition, allowing the cell to fine-tune CTP production in response to various signaling pathways. nih.gov
| Organism/Isoform | Kinase | Phosphorylation Site | Effect on Activity | Reference |
|---|---|---|---|---|
| Human CTPS1 | Protein Kinase C (PKC) | Ser462 | Stimulation | nih.gov |
| Human CTPS1 | Unknown | Thr455 | Inhibition | nih.gov |
| Human CTPS2 | Casein Kinase 1 (CK1) | Ser568 | Inhibition | nih.gov |
| S. cerevisiae URA7 | cAMP-dependent protein kinase | Ser424 | Stimulation | nih.gov |
| S. cerevisiae URA7 | Protein Kinase C (PKC) | Ser36, Ser330, Ser354, Ser454 | Stimulation | nih.gov |
Long-term regulation of CTP synthesis is achieved by controlling the expression of the gene encoding CTPS. In bacteria such as Bacillus subtilis, the pyrG gene (encoding CTPS) is regulated by a CTP-sensitive transcriptional attenuation mechanism. pnas.orgnih.gov This elegant system operates via a leader sequence in the pyrG messenger RNA (mRNA). pnas.org When intracellular CTP levels are low, RNA polymerase pauses during transcription. pnas.orgnih.gov This pause allows for the "reiterative transcription" of extra guanine (B1146940) residues at the beginning of the mRNA strand. pnas.org This poly-G sequence then base-pairs with a downstream region, preventing the formation of a terminator hairpin and allowing transcription of the full-length pyrG gene to proceed. pnas.orgnih.gov When CTP levels are high, normal transcription occurs, the terminator hairpin forms, and transcription is prematurely halted, thus reducing CTPS synthesis. nih.gov
In humans, the expression of CTPS genes (CTPS1 and CTPS2) is also under tight transcriptional control. life-science-alliance.orgbiorxiv.org For example, the expression of CTPS1 has been shown to be upregulated by the proto-oncogene transcription factor Myc, linking nucleotide synthesis directly to cell growth and proliferation programs. wikipedia.orgnews-medical.netnih.gov Translational control, which modulates the efficiency of mRNA translation into protein, represents another potential, though less characterized, level of regulation for CTPS expression. nih.gov
Allosteric Regulation Mechanisms of CTPS
Allosteric Control of Pyrimidine Biosynthesis Enzymes by CTP
Allosteric regulation is a fundamental mechanism of cellular control where the binding of an effector molecule to a site other than the enzyme's active site modulates its catalytic activity. CTP, as the end product of the pyrimidine biosynthetic pathway, serves as a classic example of a negative allosteric effector, providing feedback inhibition to regulate its own production.
Aspartate Carbamoyltransferase (ATCase), also known as aspartate transcarbamoylase, catalyzes the first committed step in pyrimidine biosynthesis in bacteria: the condensation of L-aspartate and carbamoyl (B1232498) phosphate. kenyon.edunih.gov This enzyme is a textbook example of allosteric regulation. nih.govproteopedia.org
ATCase is inhibited by CTP, the end product of the pathway it initiates. uwec.edugonzaga.edu This feedback inhibition prevents the overaccumulation of pyrimidine nucleotides, conserving cellular energy and resources. aklectures.comyoutube.com CTP exerts its effect by binding to regulatory subunits of the ATCase complex, which are distinct from the catalytic subunits containing the active sites. uwec.edu
Furthermore, the inhibitory effect of CTP is synergistically enhanced by UTP. nih.govnih.gov While UTP alone has little to no inhibitory effect, in the presence of CTP, it binds to the enzyme and enhances the inhibition, reducing ATCase activity by up to 95%. wikipedia.orgnih.gov Structural studies have revealed that the regulatory subunits have two distinct nucleotide-binding subsites, an 'A' site that preferentially binds CTP or ATP, and a 'B' site where UTP binds, explaining the synergistic effect. kenyon.edunih.gov
Table 2: Allosteric Regulation of E. coli Aspartate Carbamoyltransferase (ATCase)
| Effector Molecule | Binding Site | Stabilized State | Effect on Activity |
|---|---|---|---|
| CTP | Regulatory Subunit (A Site) kenyon.edunih.gov | Tense (T) State wikipedia.orgaklectures.com | Inhibition proteopedia.orguwec.edu |
| ATP | Regulatory Subunit (A Site) kenyon.eduuwec.edu | Relaxed (R) State wikipedia.org | Activation nih.govuwec.edu |
| UTP (with CTP) | Regulatory Subunit (B Site) kenyon.edunih.gov | Tense (T) State kenyon.edu | Synergistic Inhibition nih.govnih.gov |
| L-Aspartate (Substrate) | Catalytic Subunit | Relaxed (R) State wikipedia.org | Homotropic Activation (Cooperativity) nih.gov |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| Adenosine-5'-triphosphate (ATP) |
| Carbamoyl phosphate |
| CDP-choline |
| Cytidine-5'-monophosphate (CMP) |
| Cytidine-5'-triphosphate (CTP) |
| Cytidine-5'-triphosphoricaciddisodiumsalt |
| Glutamine |
| Guanosine-5'-triphosphate (GTP) |
| L-aspartate |
| N-(phosphonoacetyl)-L-aspartate (PALA) |
| Phosphatidylcholine (PC) |
| Phosphocholine (B91661) |
| Pyrophosphate |
| Uridine-5'-monophosphate (UMP) |
Criticality in Maintaining Balanced Cellular Nucleotide Pools
Cytidine-5'-triphosphate is a critical component in maintaining the balanced pools of nucleotides necessary for cellular life. nih.gov Nucleotide pools, which include CTP, adenosine triphosphate (ATP), guanosine triphosphate (GTP), and uridine triphosphate (UTP), must be carefully regulated to ensure the fidelity of DNA replication and RNA synthesis. baseclick.eu CTP is synthesized from UTP through the action of CTP synthetase, a rate-limiting step in its de novo biosynthesis. nih.govmdpi.com This regulation is crucial as CTP is typically present at the lowest concentration among the major nucleotides, making its synthesis a bottleneck that cells must overcome for proliferation. nih.govnih.gov
The balance between pyrimidine nucleotides, including CTP and UTP, is vital. For instance, in the bacterium Bacillus subtilis, the expression of the gene for CTP synthetase is regulated by a transcriptional antitermination mechanism that is sensitive to the intracellular levels of CTP. researchgate.net In eukaryotic cells, the activity of CTP synthetase is also highly regulated, often by phosphorylation, to meet the cellular demands for CTP. mdpi.com Disruptions in the maintenance of these nucleotide pools can lead to genomic instability and have been implicated in various diseases. nih.govnih.gov
Influence on Cell Growth, Proliferation, and Expansion
The availability of Cytidine-5'-triphosphate is intrinsically linked to cell growth, proliferation, and expansion. nih.gov As a direct precursor for both RNA and DNA synthesis, an adequate supply of CTP is essential for cells to divide and multiply. nih.govresearchgate.net Rapidly proliferating cells, such as those found in tumors, exhibit elevated levels of CTP synthetase activity to meet the high demand for nucleotide precursors. nih.govnih.gov
Research has highlighted the differential roles of the two human CTP synthetase isoforms, CTPS1 and CTPS2, in cell proliferation. nih.gov Studies have shown that CTPS1 is the primary contributor to cell proliferation, and its inactivation significantly hampers this process. nih.govlife-science-alliance.org For example, in certain cancer cell lines, the inactivation of CTPS1 leads to a marked decrease in proliferation, a phenomenon that is not as pronounced with the inactivation of CTPS2. nih.gov This underscores the critical and non-redundant role of CTP synthesis in supporting the rapid cell division characteristic of both normal development and pathological conditions like cancer. nih.govlife-science-alliance.org
Table 1: Impact of CTP Synthetase on Cell Proliferation
| Cell Type/Organism | Key Finding | Reference |
|---|---|---|
| Human T-lymphocytes | CTPS1 is essential for the proliferation of activated T-cells during an immune response. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |
| Human Cancer Cell Lines | CTPS1 is the main contributor to cell proliferation compared to CTPS2. nih.govlife-science-alliance.org | nih.govlife-science-alliance.org |
| Drosophila melanogaster | CTP synthetase is necessary for the proliferation of intestinal stem cells. nih.gov | nih.gov |
| Human Leukemia K562 cells | Exogenous CTP had minor effects on cell proliferation compared to GTP, which showed a significant inhibitory effect. researchgate.net | researchgate.net |
Contribution to Cell Membrane Structural Integrity
Cytidine-5'-triphosphate is indispensable for the synthesis of phospholipids, the fundamental components of all cellular membranes. nih.govnih.gov It plays a central role in the Kennedy pathway (also known as the CDP-choline and CDP-ethanolamine pathway) and the CDP-diacylglycerol pathway, which are responsible for producing the majority of membrane phospholipids. nih.govnih.gov In these pathways, CTP provides the activated form of choline (B1196258) and ethanolamine (B43304) (CDP-choline and CDP-ethanolamine) and diacylglycerol (CDP-diacylglycerol), which are essential intermediates. nih.govaocs.org
The synthesis of phosphatidylcholine (PC), a major phospholipid, is a prime example of CTP's role. caymanchem.com The reaction of CTP with phosphocholine to form CDP-choline is the rate-limiting step in PC synthesis. caymanchem.com This process is critical for membrane biogenesis, especially during the S phase of the cell cycle when new membranes are required for cell division. nih.gov The regulation of CTP:phosphocholine cytidylyltransferase (CCT), the enzyme catalyzing this step, is crucial for maintaining membrane lipid homeostasis, and its inhibition can trigger programmed cell death. nih.gov In bacteria, CTP has also been shown to be a key regulator of the Noc protein, which links the bacterial chromosome to the cell membrane, ensuring faithful cell division. sciencedaily.comeurekalert.org
Involvement in Immune Response Regulation and Lymphocyte Proliferation
The immune system relies heavily on the rapid proliferation of lymphocytes to mount an effective response against pathogens. This process demands a significant increase in the synthesis of DNA, RNA, and phospholipids, all of which are dependent on Cytidine-5'-triphosphate. nih.govresearchgate.netnih.gov Research has definitively shown that CTP synthase 1 (CTPS1) plays a central and non-redundant role in the proliferation of both T and B lymphocytes. nih.govresearchgate.netnih.gov
Studies on humans with a deficiency in CTPS1 have revealed a severe immunodeficiency characterized by the inability of their T and B cells to proliferate upon activation. nih.govresearchgate.netnih.gov While resting lymphocytes have low levels of CTPS1, its expression is rapidly upregulated following T-cell receptor (TCR) or B-cell receptor (BCR) stimulation. nih.govresearchgate.net This upregulation is essential to increase the intracellular CTP pool to a level that can sustain the metabolic demands of rapid cell division. nih.govresearchgate.netnih.gov Consequently, the absence of functional CTPS1 leads to a cell cycle arrest in activated lymphocytes. nih.gov This critical role of CTPS1 in lymphocyte proliferation has made it an attractive target for the development of immunosuppressive drugs. nih.govnih.gov Furthermore, CTPS1 has been implicated in the regulation of the interferon response to viral infections, including SARS-CoV-2. nih.gov
Table 2: Role of CTP and its Synthesizing Enzymes in the Immune System
| Molecule | Function in Immune Response | Consequence of Deficiency/Inhibition | Reference |
|---|---|---|---|
| CTPS1 | Upregulated upon T and B cell activation to fuel proliferation. nih.govresearchgate.netnih.gov | Impaired lymphocyte proliferation, leading to severe immunodeficiency. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |
| CTP | Essential precursor for DNA, RNA, and phospholipid synthesis required for lymphocyte expansion. nih.govresearchgate.net | Insufficient levels halt the cell cycle and prevent an effective immune response. nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.net |
| CTPS1 | Inhibits interferon induction. nih.gov | Inhibition of CTPS1 can restore interferon induction and reduce viral replication. nih.gov | nih.gov |
Impact on Gene Expression and RNA Modification Processes
As a fundamental building block of RNA, Cytidine-5'-triphosphate is at the heart of gene expression. fiveable.mebaseclick.eu During transcription, RNA polymerase incorporates CTP, along with ATP, GTP, and UTP, into the growing RNA strand, following the DNA template. fiveable.mepatsnap.com The availability of CTP can, therefore, directly influence the rate of RNA synthesis and, consequently, the level of gene expression. fiveable.me
Beyond its role as a simple building block, CTP is also involved in the intricate world of RNA modification. Post-transcriptional modifications of RNA molecules are critical for regulating their function, stability, and localization. frontiersin.orgmdpi.com For example, cytosine bases within an RNA molecule can be modified to 5-methylcytosine (B146107) (m5C), a process that can influence various aspects of the mRNA life cycle, including splicing and translation. frontiersin.orgmdpi.com Furthermore, CTP is a precursor for the synthesis of other modified nucleotides. For instance, CTP is required for the sialylation of proteins and lipids, a process that involves the formation of CMP-N-acylneuraminic acid from CTP and N-acylneuraminate. caymanchem.compatsnap.com This modification is crucial for cell-cell recognition and signaling. The conversion of cytidine to uridine through RNA editing is another modification that can alter the coding potential of an mRNA molecule. frontiersin.org
Advanced Research Methodologies and Approaches for Studying Cytidine 5 Triphosphoricaciddisodiumsalt
Structural Biology Techniques for Enzyme Characterization
Understanding the three-dimensional architecture of enzymes that bind CTP is fundamental to deciphering their mechanisms of action. Structural biology provides atomic-level insights into how these molecular machines function.
Applications of Cryo-Electron Microscopy (Cryo-EM)
Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of large macromolecular complexes, including enzymes that utilize CTP. This method involves flash-freezing purified enzyme-ligand complexes in a thin layer of vitreous ice and imaging them with an electron microscope. The resulting two-dimensional images are then computationally reconstructed into a three-dimensional model.
A significant application of Cryo-EM has been in the study of CTP synthase (CTPS), the enzyme responsible for the de novo synthesis of CTP. nih.govebi.ac.uk Researchers have used Cryo-EM to determine the structures of CTPS filaments from various organisms, including yeast and humans. nih.govebi.ac.uk These studies have revealed how the enzyme assembles into filamentous structures, a process that is often regulated by the metabolic state of the cell. nih.gov
Cryo-EM structures of CTPS have been solved in both substrate-bound (with UTP and ATP) and product-bound (with CTP) states. nih.gov This has provided a molecular snapshot of the enzyme in different functional conformations. For instance, studies on yeast CTPS have shown that the enzyme forms distinct filament structures depending on whether it is bound to substrates or the product, CTP. nih.gov The binding of CTP can induce conformational changes that stabilize an inactive state of the enzyme, highlighting a mechanism of feedback inhibition. nih.gov Furthermore, Cryo-EM has been instrumental in revealing a pH-sensitive assembly mechanism for yeast CTPS filaments. nih.gov In human CTPS, Cryo-EM studies have challenged the notion that filament formation is solely for enzyme storage, showing instead that polymerization can actually increase catalytic activity by stabilizing an active conformation. ebi.ac.uk
A near-atomic resolution (2.48 Å) Cryo-EM structure of Drosophila melanogaster CTP synthase has precisely located all its ligands, including CTP. pnas.org This detailed structural information has illuminated the allosteric regulation by GTP and the mechanism of feedback inhibition by CTP, where CTP can bind at the ATP binding site. pnas.org
| Enzyme | Organism | State | Resolution | Key Findings |
| CTP Synthase (Ura8) | Saccharomyces cerevisiae (Yeast) | Substrate-bound (ATP/UTP) | 2.8 Å | Reveals the conformation of the active enzyme prior to CTP synthesis. nih.gov |
| CTP Synthase (Ura8) | Saccharomyces cerevisiae (Yeast) | Product-bound (CTP) | 3.8 Å | Shows a distinct filament structure representing an inactive state. nih.gov |
| CTP Synthase | Human | Filamentous | ~3.5 Å | Polymerization increases catalytic activity, revealing a novel active conformation. ebi.ac.uk |
| CTP Synthase | Drosophila melanogaster | Ligand-bound | 2.48 Å | Precisely located CTP and other ligands, detailing allosteric regulation and feedback inhibition mechanisms. pnas.org |
X-ray Crystallography Studies of CTP-Bound Enzymes
X-ray crystallography is a cornerstone technique for determining the precise three-dimensional atomic structure of proteins and other biological macromolecules. biologiachile.clnumberanalytics.com The method involves crystallizing the molecule of interest, in this case, an enzyme in complex with CTP, and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density and build an atomic model of the molecule. biologiachile.cl
This technique provides invaluable insights into the specific interactions between CTP and the amino acid residues within the enzyme's active or allosteric sites. numberanalytics.com By comparing the structures of the enzyme in its apo (unbound) form versus its CTP-bound form, researchers can deduce the conformational changes that occur upon ligand binding. These structural details are crucial for understanding catalytic mechanisms, substrate specificity, and allosteric regulation. stanford.edu
For example, crystallographic studies can reveal:
The precise orientation of the cytidine (B196190) ring and the triphosphate chain within the binding pocket.
The network of hydrogen bonds, electrostatic interactions, and hydrophobic contacts that stabilize the enzyme-CTP complex.
The role of metal ions in coordinating the triphosphate group.
While obtaining well-diffracting crystals of enzyme-ligand complexes can be challenging, the resulting high-resolution structures are critical for a deep understanding of enzyme function. biologiachile.cl In the context of CTP, crystallographic studies of enzymes like RNA polymerase and CTP synthase have been pivotal in understanding how this nucleotide is recognized and utilized in fundamental cellular processes. nih.gov
Biochemical and Biophysical Characterization Techniques
Beyond static structural snapshots, a range of biochemical and biophysical techniques are employed to study the dynamic aspects of CTP's interactions with enzymes.
Enzyme Kinetics and Allosteric Modulation Assays
Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. numberanalytics.com These studies are essential for characterizing the role of CTP as a substrate, product, or allosteric effector. numberanalytics.com By measuring the reaction velocity under varying concentrations of CTP and other substrates, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined.
CTP is a well-known allosteric inhibitor of several key enzymes, a prime example being aspartate transcarbamoylase (ATCase), which catalyzes an early step in pyrimidine (B1678525) biosynthesis. Allosteric regulation involves the binding of an effector molecule at a site distinct from the active site, causing a conformational change that modulates the enzyme's activity. numberanalytics.comnih.gov
Assays to study allosteric modulation by CTP typically involve:
Measuring the enzyme's catalytic activity in the presence and absence of CTP.
Determining the concentration of CTP required for half-maximal inhibition (IC50).
Investigating the interplay between CTP and other allosteric effectors, such as ATP, which often acts as an activator. nih.gov
Kinetic studies on ATCase have demonstrated that CTP binding reduces the enzyme's affinity for its substrates, thereby slowing down the pyrimidine biosynthetic pathway. nih.gov This feedback inhibition is a crucial mechanism for maintaining a balanced pool of nucleotides within the cell. Similarly, in some organisms, CTP synthase is allosterically regulated not only by its product CTP (feedback inhibition) but also activated by GTP. pnas.orgnih.gov Kinetic analyses of CTP synthase from Lactococcus lactis have shown that the allosteric activator GTP enhances the coupling between glutamine hydrolysis and CTP synthesis, rather than simply increasing the rate of glutamine hydrolysis itself. nih.gov
Synthesis and Application of Substrate and Product Analogs
To probe the intricate details of enzyme mechanisms, researchers often synthesize and utilize analogs of natural substrates and products like CTP. These analogs are modified in specific ways to serve as tools for trapping reaction intermediates, identifying binding sites, or studying the role of specific functional groups.
A notable example is the synthesis of non-hydrolyzable CTP analogs. Cytosine 5'-(γ-thio)triphosphate (CTPγS) is an analog where a sulfur atom replaces one of the non-bridging oxygen atoms on the terminal phosphate (B84403). biorxiv.org This modification makes the terminal phosphate bond resistant to enzymatic cleavage. CTPγS has become an essential tool for studying the recently discovered class of CTPase enzymes, allowing researchers to investigate the roles of CTP binding and hydrolysis in processes like DNA condensation by ParB proteins. biorxiv.orgresearchgate.net
Another type of analog is a photocrosslinking analog. For instance, 5-((4-azidophenacyl)thio)cytidine-5'-triphosphate (B136365) (5-APAS-CTP) is a CTP analog that contains a photo-reactive aryl azide (B81097) group. nih.govnih.gov This analog can function as a substrate for enzymes like RNA polymerase. nih.gov Upon photoactivation with UV light, the aryl azide group forms a covalent bond with nearby amino acid residues in the enzyme's active site. This "photoaffinity labeling" allows for the identification of the specific parts of the enzyme that are in close proximity to the bound nucleotide, providing valuable structural information. nih.gov
| CTP Analog | Type | Key Feature | Application |
| Cytosine 5'-(γ-thio)triphosphate (CTPγS) | Non-hydrolyzable | Resistant to enzymatic cleavage of the terminal phosphate. biorxiv.org | Studying the role of CTP binding versus hydrolysis in CTPase enzymes. biorxiv.orgresearchgate.net |
| 5-((4-azidophenacyl)thio)cytidine-5'-triphosphate (5-APAS-CTP) | Photocrosslinking | Contains a photo-reactive aryl azide group. nih.gov | Identifying amino acid residues in the active site of enzymes like RNA polymerase. nih.govnih.gov |
Quantitative Analytical Methods (e.g., High-Performance Liquid Chromatography)
Accurate quantification of CTP levels in biological samples is crucial for understanding metabolic pathways and their regulation. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for separating, identifying, and quantifying components in a mixture. wikipedia.orgthermofisher.comshimadzu.com
In the context of CTP analysis, HPLC is used to separate CTP from other nucleotides and cellular components. libretexts.orgchemguide.co.uk The basic principle of HPLC involves pumping a liquid solvent (the mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase) under high pressure. wikipedia.org Each component in the sample interacts differently with the stationary phase, causing them to travel through the column at different speeds and thus be separated. libretexts.org
A common mode of HPLC for nucleotide analysis is reversed-phase ion-pairing chromatography. In this method, a non-polar stationary phase is used with a polar mobile phase containing an ion-pairing agent. The ion-pairing agent interacts with the negatively charged phosphate groups of CTP, allowing for its retention and separation from other, less charged molecules. After separation, CTP is detected, typically by UV absorbance at a specific wavelength, and its concentration is determined by comparing the peak area to that of a known standard. selleckchem.com
More advanced methods may couple HPLC with mass spectrometry (LC-MS), which provides an additional layer of specificity and sensitivity by measuring the mass-to-charge ratio of the eluting molecules. This allows for unambiguous identification and highly accurate quantification of CTP, even in complex biological extracts.
Isothermal Titration Calorimetry for Ligand Binding Affinity
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantitatively determine the thermodynamic parameters of binding interactions in solution. wikipedia.orgmalvernpanalytical.comnih.gov It directly measures the heat released or absorbed during the binding event between a ligand (such as CTP) and a macromolecule (like a protein or enzyme). malvernpanalytical.comnih.gov This label-free method provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). malvernpanalytical.comharvard.edu
The principle of ITC involves the incremental titration of a ligand solution into a sample cell containing the macromolecule of interest, all while maintaining a constant temperature. wikipedia.org Sensitive detectors measure the temperature difference between the sample cell and a reference cell, and the power required to maintain zero temperature difference is recorded. wikipedia.org The resulting data are plotted as heat change per injection versus the molar ratio of the reactants, generating a binding isotherm. malvernpanalytical.com The shape of this isotherm reveals the binding affinity; for instance, a sigmoidal curve is characteristic of a specific binding event. malvernpanalytical.com
ITC is particularly valuable for:
Determining High-Affinity Interactions: Displacement titrations can be employed to measure binding affinities that are too strong to be determined directly, extending the technique's utility to the picomolar range. nih.gov
Understanding Binding Mechanisms: By providing a full thermodynamic signature, ITC helps to elucidate the forces driving the interaction (e.g., hydrogen bonding, hydrophobic interactions). harvard.edu
Drug Design and Development: The technique is instrumental in characterizing the binding of small molecule inhibitors to their target enzymes, a critical step in drug discovery. nih.gov
In the context of CTP, ITC can be used to measure the binding affinity of CTP to CTP synthetase or other CTP-dependent enzymes. This data is crucial for understanding product inhibition and allosteric regulation. For example, a study on the interaction between a peptide and fibronectin utilized ITC to determine binding affinity and other thermodynamic parameters, showcasing the type of data that can be obtained. researchgate.net
Table 1: Thermodynamic Parameters Measurable by Isothermal Titration Calorimetry
| Parameter | Symbol | Description |
| Binding Constant | KA | A measure of the strength of the binding interaction between two molecules. |
| Dissociation Constant | KD | The reciprocal of the binding constant, indicating the concentration at which half of the binding sites are occupied. |
| Stoichiometry | n | The molar ratio of the ligand to the macromolecule in the formed complex. malvernpanalytical.com |
| Enthalpy Change | ΔH | The heat released or absorbed upon binding, reflecting changes in bonding energies. malvernpanalytical.comharvard.edu |
| Entropy Change | ΔS | The change in the randomness or disorder of the system upon binding. harvard.edu |
| Gibbs Free Energy Change | ΔG | Indicates the spontaneity of the binding reaction, calculated from ΔH and ΔS. harvard.edu |
Utilization of Diverse Model Systems in CTP Research
The study of CTP metabolism and its regulation has been greatly advanced by the use of various model organisms, from simple microbes to more complex eukaryotes. Each system offers unique advantages for dissecting different aspects of CTP biology.
Escherichia coli : As a prokaryotic workhorse, E. coli has been instrumental in the fundamental characterization of CTP synthetase. nih.govnih.gov Early studies focused on developing purification procedures for the enzyme and characterizing its kinetic properties. nih.gov Research in E. coli revealed that CTP synthetase exists as a dimer that associates into a more active tetramer in the presence of its substrates, ATP and UTP. nih.gov These studies also described how enzyme concentration affects its activity and demonstrated that the enzyme can reversibly dissociate into an inactive monomer. nih.gov More recently, it was shown that CTP binding induces the formation of filaments from E. coli CTP synthetase, representing a regulatory assembly. nih.gov
Saccharomyces cerevisiae : The budding yeast S. cerevisiae is a premier eukaryotic model for studying CTP synthesis due to its genetic tractability. nih.govnih.gov It has been used to demonstrate that CTP synthetase activity is regulated by post-translational modifications, specifically phosphorylation by protein kinase A and protein kinase C, which stimulates enzyme activity. nih.gov As mentioned previously, yeast is also an excellent surrogate system for studying human CTP synthetases, allowing for the analysis of their function and regulation in a eukaryotic context. nih.govnih.gov
Lactococcus lactis : This gram-positive bacterium is a key model for studying the transcriptional regulation of CTP synthesis. nih.gov Research in L. lactis has been pivotal in elucidating the CTP-dependent transcriptional attenuation mechanism that controls the expression of the pyrG gene, providing a clear example of how cells sense and respond to fluctuating levels of CTP. nih.gov
Drosophila melanogaster : The fruit fly is a powerful multicellular model organism for investigating the developmental and physiological roles of CTP synthase in a whole-animal context. In Drosophila, CTP synthase is crucial for processes like collective cell migration. nih.gov Studies have shown that CTP synthase is enriched at the leading edge of migrating border cells in the fly ovary, where it regulates the distribution of the signaling lipid phosphatidylinositol 4,5-bisphosphate (PIP2). nih.gov
Furthermore, Drosophila has been used to study the differential roles of CTP synthase isoforms. The fly genome encodes three isoforms (A, B, and C) from a single gene locus. nih.gov Interestingly, only isoform C has been shown to form a conserved subcellular structure known as the cytoophidium. nih.gov Mutations that specifically disrupt isoform C lead to the disappearance of these structures in germline cells. nih.gov The regulation of CTP synthase and cytoophidium formation by microRNAs has also been investigated in Drosophila, revealing a complex network of indirect regulation. biorxiv.orgbiorxiv.org
Table 3: CTP Synthase Isoforms in Drosophila melanogaster
| Isoform | Subcellular Localization | Role in Cytoophidium Formation |
| Isoform A | Nucleus nih.gov | Does not form cytoophidia nih.gov |
| Isoform B | Diffuse in cytoplasm nih.gov | Does not form cytoophidia nih.gov |
| Isoform C | Forms cytoophidia nih.gov | Necessary for cytoophidium formation nih.gov |
Parasitic Models (e.g., Toxoplasma gondii)
The obligate intracellular parasite Toxoplasma gondii, the causative agent of toxoplasmosis, serves as a critical model for studying the role and synthesis of Cytidine-5'-triphosphate (CTP). For T. gondii, the de novo pyrimidine biosynthetic pathway is not just functional but essential for its survival, replication, and virulence. frontiersin.orgnih.gov This dependency makes the pathway, and specifically the enzymes involved in CTP synthesis, a significant area of investigation for potential therapeutic interventions. Unlike their human hosts, which can readily salvage pyrimidines from their environment, T. gondii has a limited capacity for pyrimidine salvage, particularly for cytidine. nih.govfrontiersin.org This metabolic vulnerability underscores the parasite's reliance on its own CTP production.
The final and rate-limiting step in this vital pathway is the conversion of Uridine-5'-triphosphate (UTP) to CTP, a reaction catalyzed by the enzyme CTP synthase (CTPS). frontiersin.orgnih.gov Research has identified and characterized the specific CTP synthase in this parasite, designated TgCTPS. nih.govnih.gov The essential nature of this enzyme has been demonstrated through multiple unsuccessful attempts to delete its corresponding gene locus (TGGT1_299210) using advanced genetic techniques, indicating that its function is indispensable for the parasite's viability. frontiersin.orgnih.gov
Advanced research methodologies have been pivotal in elucidating the function and characteristics of TgCTPS and the dynamics of CTP in the parasite. These approaches combine genetic engineering, biochemical analysis, and advanced imaging to build a comprehensive understanding.
Genetic and Functional Complementation Approaches:
Functional Complementation in Yeast: To verify the function of the identified TgCTPS gene, researchers have employed heterologous expression systems. The TgCTPS gene was expressed in a double mutant strain of Saccharomyces cerevisiae (ura7Δ ura8Δ) that is otherwise unable to survive due to a lack of functional CTP synthase. The ability of TgCTPS to rescue this lethal phenotype confirmed that the T. gondii gene encodes a fully functional CTP synthase. nih.govnih.gov
Gene Disruption Attempts: Techniques such as CRISPR/Cas9 and Cre-mediated gene displacement have been used in attempts to create a TgCTPS knockout or mutant parasite. frontiersin.orgnih.gov The consistent failure of these sophisticated methods to produce viable parasites lacking the enzyme provides strong evidence for its essential role in parasite survival. nih.gov
Biochemical and Kinetic Characterization:
Recombinant Protein Expression: For detailed biochemical analysis, the TgCTPS enzyme was produced recombinantly in Escherichia coli and purified. nih.gov This allows for in vitro assays to determine its enzymatic properties without interference from other parasitic components.
Enzyme Kinetics: Kinetic assays on the purified recombinant TgCTPS have been performed to understand its mechanism. These studies confirmed that the synthesis of CTP requires the substrates UTP and ATP, along with glutamine. nih.gov Furthermore, the assays revealed that GTP acts as a positive allosteric effector, enhancing the enzyme's activity. nih.gov
The table below summarizes the key kinetic parameters determined for the recombinant TgCTPS.
| Parameter | Value | Substrate/Effector |
| Km (ATP) | 110 ± 10 µM | ATP |
| Km (UTP) | 70 ± 10 µM | UTP |
| Km (Glutamine) | 220 ± 20 µM | Glutamine |
| Ka (GTP) | 20 ± 2 µM | GTP |
Data derived from studies on recombinant TgCTPS purified from E. coli. nih.gov
Cellular and Imaging Studies:
Epitope Tagging and Localization: To observe the enzyme's behavior within the parasite, the endogenous TgCTPS was tagged with an epitope (like the HA tag). frontiersin.org This allows for visualization using immunofluorescence microscopy. These studies revealed that TgCTPS has a dynamic spatial distribution. In nutrient-rich conditions (intracellularly), it shows a punctate pattern in the cytosol. nih.govnih.gov
Cytoophidium Formation: Under nutrient stress, such as when the parasite is extracellular or treated with the glutamine analog inhibitor 6-diazo-5-oxo-L-norleucine (DON), TgCTPS undergoes a dramatic reorganization. It assembles into distinct filament-like structures known as cytoophidia. nih.govnih.gov This structural change is a conserved phenomenon observed across various organisms and is linked to the regulation of nucleotide metabolism under stress. The disruption of the parasite's lytic cycle upon exposure to DON further highlights the critical need for CTP synthase activity. frontiersin.orgnih.gov
The following table outlines the advanced methodologies applied in the study of CTP synthesis in the Toxoplasma gondii model.
| Research Methodology | Application in T. gondii CTP Synthesis Research | Key Finding |
| Functional Complementation | Expression of TgCTPS gene in a lethal S. cerevisiae mutant. nih.govnih.gov | Confirmed that the cloned gene encodes a functional CTP synthase capable of substituting for its yeast counterparts. nih.govnih.gov |
| Gene Editing (CRISPR/Cas9, Cre-Lox) | Multiple attempts to delete or disrupt the TgCTPS gene locus. frontiersin.orgnih.gov | Inability to generate viable TgCTPS-deficient parasites, indicating the enzyme is essential for survival. frontiersin.orgnih.gov |
| Recombinant Protein Expression & Purification | Production of active TgCTPS enzyme in E. coli. nih.gov | Enabled detailed in vitro biochemical and kinetic characterization of the enzyme. nih.gov |
| Enzyme Kinetic Assays | Measurement of reaction rates with varying concentrations of substrates (ATP, UTP, glutamine) and an effector (GTP). nih.gov | Determined the kinetic parameters (Km, Ka) of TgCTPS, providing insight into its catalytic mechanism. nih.gov |
| Immunofluorescence Microscopy | Visualization of epitope-tagged TgCTPS within the parasite under different conditions. nih.govnih.gov | Revealed dynamic spatial reorganization of TgCTPS from punctate cytosolic distribution to filamentous cytoophidia under stress. nih.govnih.gov |
| Chemical Inhibition | Treatment of parasites with the glutamine analog 6-diazo-5-oxo-L-norleucine (DON). frontiersin.orgnih.gov | Disrupted the parasite's lytic cycle and induced cytoophidium formation, confirming the functional importance of the enzyme. frontiersin.orgnih.gov |
Therapeutic Research Directions and Preclinical Investigations
Cytidine (B196190) Triphosphate Synthetase (CTPS) as a Therapeutic Target
A pivotal enzyme in the de novo biosynthesis of pyrimidine (B1678525) nucleotides is Cytidine Triphosphate Synthetase (CTPS). It facilitates the conversion of uridine (B1682114) triphosphate (UTP) to CTP, a rate-limiting step crucial for DNA and RNA synthesis. nih.govwikipedia.org The heightened demand for CTP in rapidly proliferating cells, including malignant cells, underscores CTPS as a prime therapeutic target. ashpublications.orgnih.gov
Development and Mechanisms of Action of CTPS Inhibitors
The development of molecules that inhibit CTPS is a key strategy in the quest for novel anticancer and antiviral therapies. These inhibitors aim to disrupt the enzyme's function, leading to a depletion of the intracellular CTP pool and subsequent cessation of cell proliferation. patsnap.com
CTPS inhibitors operate through various mechanisms. Some act as substrate mimics, competing with the natural substrates for binding to the enzyme's active site. patsnap.com For instance, some inhibitors are designed as analogs of glutamine, which is a substrate for CTPS, thereby blocking the synthesis of CTP. Others function as allosteric inhibitors, binding to a site distinct from the active site and inducing a conformational change that inactivates the enzyme. patsnap.comnih.gov Research has also focused on developing inhibitors that disrupt the formation of CTPS filaments, a process linked to increased enzyme activity. researchgate.net
Preclinical Efficacy in Aberrant Proliferative Cell Disorders (e.g., Lymphoid Neoplasms, Cancer)
The dependence of cancer cells on the de novo synthesis of pyrimidines renders them particularly susceptible to the effects of CTPS inhibition. Preclinical studies have demonstrated the potential of CTPS inhibitors across a spectrum of cancer models.
In solid tumors, such as non-small-cell lung cancer, CTPS1 has been implicated in the epithelial-to-mesenchymal transition (EMT), a process that promotes metastasis and drug resistance. nih.govnih.gov Inhibition of CTPS has been shown to reduce chemoresistance and cell migration in preclinical models of this cancer. nih.govnih.gov Similarly, in colorectal cancer, CTPS1 has been identified as a potential diagnostic biomarker, and its inhibition has been shown to suppress cancer cell proliferation and migration. nih.gov In multiple myeloma, high expression of CTPS1 is associated with poor prognosis, and its overexpression has been shown to promote tumor growth and decrease sensitivity to the therapeutic agent bortezomib (B1684674) in preclinical models. nih.gov
Antiviral Strategies Employing Host CTPS Inhibition
Viruses are dependent on the host cell's machinery for their replication, including the supply of nucleotides necessary for the synthesis of their genetic material. This dependency makes host enzymes like CTPS an attractive target for broad-spectrum antiviral therapies. patsnap.comnih.gov
By inhibiting the host's CTPS, the intracellular CTP pool is diminished, thereby impeding the replication of a wide array of viruses. patsnap.com This host-targeting approach offers the advantage of a higher barrier to the development of drug resistance by the virus. patsnap.commdpi.com Preclinical studies have indicated that this strategy has potential against a variety of viruses. patsnap.com
Research on Cytidine-5'-triphosphate Analogs for Biochemical and Therapeutic Applications
Another significant area of research involves the creation of analogs of CTP. These modified molecules serve as valuable tools for biochemical studies and hold therapeutic potential. cancer.govbiolog.de
In the realm of biochemical research, CTP analogs can be utilized to investigate enzymatic mechanisms and cellular processes. For therapeutic purposes, cytidine analogs can be phosphorylated within cells to their triphosphate form, such as arabinosylcytosine triphosphate (ara-CTP). oncohemakey.com These analogs can then competitively inhibit DNA polymerases or be incorporated into DNA, leading to chain termination and cell death. oncohemakey.comnih.gov This mechanism is a cornerstone of treatment for certain leukemias. oncohemakey.com
Modulation of CTP Metabolism for Investigational Disease Intervention Strategies
Beyond the direct targeting of CTPS and the use of CTP analogs, researchers are exploring broader strategies to modulate CTP metabolism for therapeutic intervention. This includes targeting other enzymes within the pyrimidine synthesis pathway to indirectly influence CTP levels.
One such approach involves targeting CTP:phosphoethanolamine cytidylyltransferase (Pcyt2), an enzyme involved in the synthesis of phosphatidylethanolamine, a key membrane phospholipid. nih.gov Preclinical studies in mice have shown that a deficiency in Pcyt2 can lead to compensatory changes in triglyceride and energy substrate metabolism, resulting in conditions that mimic metabolic syndrome. nih.gov This highlights the intricate links between CTP metabolism and other metabolic pathways, offering potential avenues for therapeutic intervention in metabolic diseases. Furthermore, the metabolic reprogramming that occurs in the tumor microenvironment is a critical area of investigation, with the aim of developing metabolism-based therapeutic strategies to enhance cancer immunotherapy. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
